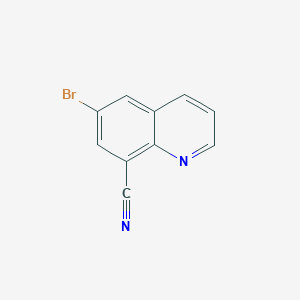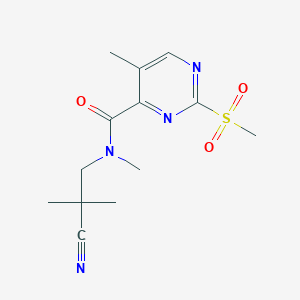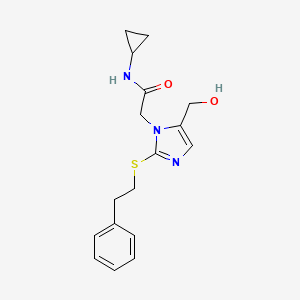
6-Bromoquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-8-carbonitrile is an organic compound that has gained prominence in the field of scientific research. It is a quinolone derivative, widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
The synthesis of 6-Bromoquinoline-8-carbonitrile has been achieved using the Reissert reaction . The asymmetric syntheses of 2-cyano-substituted dihydro and tetrahydroquinolines have been prepared by the treatment of cyano substituted aniline with several ketones in polar solvents . A new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction has been developed .Molecular Structure Analysis
The molecular formula of 6-Bromoquinoline-8-carbonitrile is C10H5BrN2. The molecular weight is 233.068.Chemical Reactions Analysis
The cyclization methods using cyano-substituted benzene or cyclohexane allow only the synthesis of mono cyano-substituted quinolines . The nitration of bromoquinolines has been used as a strategy for the polyfunctionalization of quinolines .Scientific Research Applications
Optoelectronic, Nonlinear, and Charge Transport Properties : A study by Irfan et al. (2020) investigated hydroquinoline derivatives, including compounds similar to 6-Bromoquinoline-8-carbonitrile. They focused on structural, electronic, optical, and charge transport properties, finding these compounds to be efficient multifunctional materials for various applications.
Synthesis of Aminoindoloisoquinoline Carbonitriles : Kobayashi et al. (2015) conducted research on synthesizing 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are structurally related to 6-Bromoquinoline-8-carbonitrile, highlighting the significance of these compounds in chemical synthesis Kobayashi, Ezaki, Hanioka, & Nozawa, 2015.
Tpl2 Kinase Inhibitors and TNF-alpha Production : Research by Green et al. (2007) explored the development of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles, related to 6-Bromoquinoline-8-carbonitrile, as inhibitors of Tpl2 kinase and TNF-alpha production, which have implications in inflammatory diseases.
Inhibitors of EGFR and HER-2 Kinases : A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, akin to 6-Bromoquinoline-8-carbonitrile, were prepared and found to be effective inhibitors of EGFR and HER-2 kinases, as reported by Wissner et al. (2003). These compounds have potential applications in cancer treatment.
Chemosensors for Pd2+ Ions : Shally et al. (2020) designed novel chemosensors based on tetrahydroquinoline derivatives for the selective identification of toxic Pd2+ ions. Their research illustrates the potential application of such compounds in environmental monitoring Shally et al., 2020.
Radiation Stability in Hydroquinoline and Pyrimidoquinoline Derivatives : The study by Abdel-Gawad et al. (2005) synthesized hydroquinoline derivatives, related to 6-Bromoquinoline-8-carbonitrile, exploring their radiation stability and potential as radiosterilized biologically active compounds.
Synthesis and Antitumor Activities of Pyranoquinoline Derivatives : El-Agrody et al. (2012) synthesized and evaluated a series of pyrano[3,2-h]quinoline derivatives for their antitumor activities. These compounds share structural similarities with 6-Bromoquinoline-8-carbonitrile and demonstrated significant potential in cancer treatment El-Agrody et al., 2012.
Safety and Hazards
6-Bromoquinoline, a related compound, is classified as having acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
6-bromoquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRKTJCKHMMRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)

![N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2600054.png)

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)
![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)
![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)



![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)